REACTION_CXSMILES
|
[Li]C[CH2:3][CH2:4][CH3:5].[N:6]([C:15](OC(C)(C)C)=O)=[N:7][C:8](OC(C)(C)C)=O.[Cl:22][CH:23](C=O)[CH:24]=O.Cl.[C:29]([O-])(O)=O.[Na+].[CH2:34]1[CH2:38][O:37][CH2:36][CH2:35]1>O1CCOCC1>[Cl:22][C:23]1[CH:15]=[N:6][N:7]([C:8]2[C:35]([CH3:29])=[CH:34][C:38]([O:37][CH3:36])=[CH:5][C:4]=2[CH3:3])[CH:24]=1 |f:4.5|
|
Name
|
Intermediate ( 79 )
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
565 mg
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
260 mg
|
Type
|
reactant
|
Smiles
|
ClC(C=O)C=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 30 min at −78° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (10 ml×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by silica gel chromatography
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=NN(C1)C1=C(C=C(C=C1C)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |